N-[2-(difluoromethoxy)-4-methylphenyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes difluoromethoxy, methylphenyl, and pyrazolyl groups, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
The synthesis of N4-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including oxidation, substitution, and cyclization reactions. The industrial production of this compound typically employs continuous flow processes to ensure high yield and purity. One such method involves the use of hydroxycarbonimidic dibromide as a key intermediate, which is then subjected to various reaction conditions to form the final product .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N~4~-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The compound exerts its effects primarily by inhibiting specific enzymes or molecular pathways. For instance, it is known to inhibit very long chain fatty acid elongase, which is crucial for fatty acid synthesis and cell proliferation. This inhibition disrupts the formation of cell membranes and other essential cellular components, leading to the compound’s biological effects .
Comparison with Similar Compounds
N~4~-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds such as:
Pydiflumetofen: Another difluoromethoxy-containing compound with similar biological activities.
N-(5-(DIFLUOROMETHOXY)-1H-PYRAZOL-3-YL)-1-((TETRAHYDRO-2H-PYRAN-4-YL)METHYL)-1H-PYRAZOLO[3,4-B]PYRAZIN-6-AMINE: Shares structural similarities and is used in similar applications.
The uniqueness of N4-[2-(DIFLUOROMETHOXY)-4-METHYLPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17F2N5O3 |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-[2-(difluoromethoxy)-4-methylphenyl]-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H17F2N5O3/c1-10-4-5-14(16(6-10)29-20(21)22)24-18(28)13-7-15(12-8-23-27(3)9-12)25-19-17(13)11(2)26-30-19/h4-9,20H,1-3H3,(H,24,28) |
InChI Key |
HAFFCOFEZSCGGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C)OC(F)F |
Origin of Product |
United States |
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